Phenol, 4-(1-propynyl)- (9CI)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-Propynyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propynyl group. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of 4-(1-Propynyl)phenol may involve the catalytic coupling of phenol with propyne in the presence of a palladium catalyst. This method allows for efficient production on a larger scale, with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Propynyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are common reducing agents.
Substitution: Typical reagents include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of 4-(1-Propynyl)phenol
Scientific Research Applications
4-(1-Propynyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Propynyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-(1-Propynyl)phenol can be compared with other similar compounds, such as:
4-Propenylphenol:
Uniqueness: The presence of the propynyl group in 4-(1-Propynyl)phenol enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its unique chemical properties allow for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
4-prop-1-ynylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMNSCYLLPXYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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